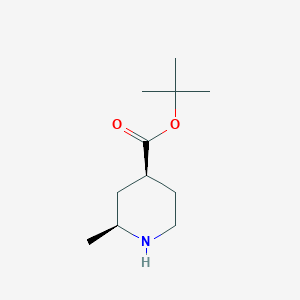![molecular formula C17H16FNO3S B13365414 [4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 744234-51-3](/img/structure/B13365414.png)
[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate is a chemical compound that features a fluorophenyl group, a ketone functional group, and a nicotinate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid with 4-(4-fluorophenyl)-4-oxobutanol in the presence of a dehydrating agent like thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)-4-hydroxybutyl 2-(methylthio)nicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone and nicotinate ester groups can participate in various biochemical pathways. These interactions can lead to the modulation of biological processes, such as inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)-4-oxobutanoic acid: Similar structure but lacks the nicotinate ester group.
4-(4-Fluorophenyl)-4-hydroxybutyl 2-(methylthio)nicotinate: Similar structure but with a hydroxyl group instead of a ketone.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a fluorophenyl group but has a thiazole ring instead of a nicotinate ester.
Uniqueness
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the nicotinate ester group allows for diverse chemical modifications.
Eigenschaften
CAS-Nummer |
744234-51-3 |
|---|---|
Molekularformel |
C17H16FNO3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
[4-(4-fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16FNO3S/c1-23-16-14(4-2-10-19-16)17(21)22-11-3-5-15(20)12-6-8-13(18)9-7-12/h2,4,6-10H,3,5,11H2,1H3 |
InChI-Schlüssel |
BQQVJWKDWFFEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCCCC(=O)C2=CC=C(C=C2)F |
Löslichkeit |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


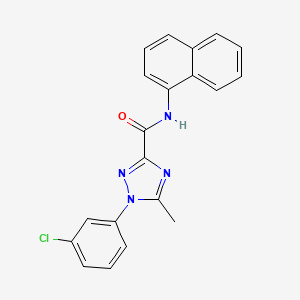
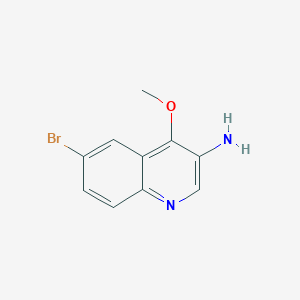
![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)

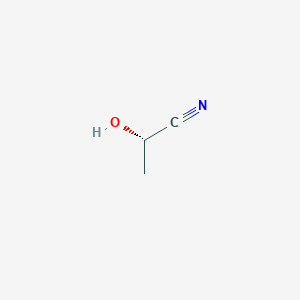
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)

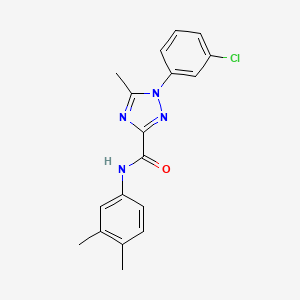
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)
